Cas no 90-27-7 (2-Phenylbutyric acid)

2-Phenylbutyric acid structure
2-Phenylbutyric acid structure
2-Phenylbutyric acid
90-27-7
C10H12O2
164.201083183289
MFCD00002667
34556
87574414

2-Phenylbutyric acid Properties

Names and Identifiers

    • 2-Phenylbutanoic acid
    • 2-Phenylbutyric acidAV23224
    • (+/-)-2-Phenylbutyric acid
    • (+/-)-alpha-Ethylphenylacetic acid
    • 2-Phenyl-butyric acid
    • 2-phenyl-butyricaci
    • alpha-Phenylbutyric acid
    • alpha-Toluic acid, alpha-ethyl-
    • Butyric acid, 2-phenyl-
    • RARECHEM AL BO 0093
    • A-ETHYLPHENYLACETIC ACID
    • ALPHA-ETHYLPHENYLACETIC ACID
    • ALPHA-PHENYL-N-BUTYRIC ACID
    • 2-PHENYL-N-BUTYRIC ACID
    • 2-ETHYL-2-PHENYLACETIC ACID
    • AURORA KA-7220
    • 2-Phenylbutyric acid
    • (±)-2-Phenylbutyric acid
    • Benzeneaceticacid, a-ethyl-
    • Benzeneacetic acid, .alpha.-ethyl-
    • alpha-Phenyl butyric acid
    • Benzeneacetic acid, alpha-ethyl-
    • 2-Phenylburyric acid
    • .alpha.-Phenylbutyric acid
    • alpha-Ethyl-alpha-toluic acid
    • NSC1860
    • OFJWFSNDPCAWDK-UHFFFAOYSA-N
    • .alpha.-T
    • (2RS)-2-Phenylbutanoic Acid
    • AI3-11228
    • DTXSID90861682
    • a-Ethyl-a-toluate
    • UNII-S7S079H2C2
    • (.+/-.)-2-Phenylbutanoic acid
    • SpecPlus_000897
    • (+/-)-2-PHENYLBUTANOIC ACID
    • PRIMIDONE IMPURITY E [EP IMPURITY]
    • AKOS016040111
    • a-Ethyl-a-toluic acid
    • KBioSS_002153
    • BS-3887
    • FT-0613342
    • DivK1c_006993
    • 2-09-00-00356 (Beilstein Handbook Reference)
    • 2-Phenylbutyric acid, 98%
    • Spectrum3_001664
    • CHEMBL1616045
    • FT-0605258
    • STL163589
    • Spectrum2_000510
    • (+)2-phenylbutyric acid
    • KBioGR_001212
    • FT-0605052
    • phenyl butanoic acid
    • alpha-Phenylbutyrate
    • HY-W017194
    • AC-10409
    • a-Ethylbenzeneacetic acid
    • Q27159231
    • EN300-20606
    • AMY40956
    • NSC-1860
    • a-Ethylphenylacetate
    • (+/-)-2-Phenylbutyric acid, Vetec(TM) reagent grade, 98%
    • MFCD00002667
    • Spectrum4_000626
    • P0164
    • BBL012274
    • .alpha.-Phenyl-n-butyric acid
    • (.+/-.)-2-Phenylbutyric acid
    • J-520787
    • KBio2_002153
    • BRN 0509876
    • alpha-Ethyl-alpha-toluate
    • Spectrum5_001396
    • ?-Ethylphenylacetic acid; (+/-)-2-Phenylbutyric acid; (RS)-2-Phenylbutanoic acid; 2-Ethyl-2-phenylacetic Acid
    • a-Ethylbenzeneacetate
    • .alpha.-Toluic acid, .alpha.-ethyl-
    • .alpha.-Ethylphenylacetic acid
    • WLN: QVY2&R
    • A843486
    • A-PHENYLBUTYRIC ACID
    • EINECS 201-982-5
    • alpha-Ethylbenzeneacetate
    • a-Phenylbutyrate
    • InChI=1/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12
    • F2191-0104
    • alpha-Ethylbenzeneacetic acid
    • bmse000617
    • (2RS)-2-Phenylbutanoic Acid; Primidone Imp. E (EP); Primidone Impurity E
    • 2-Phenylbutanoicacid
    • 2-phenylsmorsyre
    • Primidone Impurity E
    • AKOS000120324
    • KBio2_004721
    • SY036812
    • Cambridge id 5132265
    • 2-phenylbutanoate
    • (RS)-2-Phenylbutanoic acid
    • SCHEMBL1715
    • (RS)-2-Phenylbutanoate
    • CHEBI:86545
    • KBio2_007289
    • S7S079H2C2
    • W-100334
    • s6086
    • (4-CARBOXYPHENYL)ACETONE
    • SPBio_000439
    • SB44765
    • Z104479150
    • Spectrum_001673
    • CS-W017910
    • PD065554
    • 90-27-7
    • 2-Phenylbutyrate
    • LS-48147
    • NSC 1860
    • KBio1_001937
    • KBio3_002667
    • E78161
    • .alpha.-Phenyl butyric acid
    • BSPBio_003447
    • alpha-Ethylphenylacetate
    • Butyric acid, 2-phenyl- (8CI)
    • α-Ethylbenzeneacetic acid (ACI)
    • (±)-2-Phenylbutanoic acid
    • (±)-α-Ethylphenylacetic acid
    • (±)-α-Phenylbutyric acid
    • α-Ethyl-α-toluic acid
    • α-Ethylphenylacetic acid
    • α-Phenylbutyric acid
    • NS00041253
    • Primidone Imp. E (EP): (2RS)-2-Phenylbutanoic Acid
    • ALBB-023513
    • DB-070362
    • DB-079726
    • +Expand
    • MFCD00002667
    • OFJWFSNDPCAWDK-UHFFFAOYSA-N
    • 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
    • O=C(C(CC)C1C=CC=CC=1)O
    • 0509876

Computed Properties

  • 164.08373
  • 1
  • 2
  • 3
  • 164.08373
  • 12
  • 148
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 2.26480
  • 37.30000
  • 1.515
  • Insoluble
  • 272°C(lit.)
  • 42.0 to 45.0 deg-C
  • 0.0±0.6 mmHg at 25°C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • White flake crystals. It smells fragrant.
  • Soluble in ethanol, acetone, ether, benzene, insoluble in water.
  • 0,62 g/cm3

2-Phenylbutyric acid Security Information

2-Phenylbutyric acid Customs Data

  • 29163900

2-Phenylbutyric acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IBY-25g
2-Phenylbutanoic acid
90-27-7 98%
25g
$14.00 2024-04-20
A2B Chem LLC
AB62926-25g
2-Phenylbutyric acid
90-27-7 98%
25g
$13.00 2024-05-20
Aaron
AR003IKA-5g
2-Phenylbutanoic acid
90-27-7 95%
5g
$7.00 2024-07-18
Apollo Scientific
OR2352-25g
2-Phenylbutanoic acid
90-27-7 98%
25g
£38.00 2023-09-02
ChemScence
CS-W017910-500g
2-Phenylbutanoic acid
90-27-7 99.95%
500g
$158.0 2022-04-26
Enamine
EN300-20606-0.05g
2-phenylbutanoic acid
90-27-7 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D747850-500g
2-Phenylbutanoic acid
90-27-7 99%
500g
$215 2022-10-13
Life Chemicals
F2191-0104-0.25g
2-Phenylbutyric acid
90-27-7 95%+
0.25g
$18.0 2023-09-06
MedChemExpress
HY-W017194-500mg
2-Phenylbutanoic acid
90-27-7 99.95%
500mg
¥100
S e l l e c k ZHONG GUO
S6086-25ul
2-Phenylbutyric acid
90-27-7
25μl
¥794.68 2022-04-26

2-Phenylbutyric acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water ;  42 h, pH 7.4, 30 °C
Reference
Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50
Effenberger, Franz; Graef, Bernd Walter, Journal of Biotechnology, 1998, 60(3), 165-174

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Preparation of 2-phenylbutyric acids
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  4 h, rt
1.2 1.25 h, rt; overnight, rt
Reference
Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization
Mukhlall, Joshua A.; Noll, Bruce C.; Hersh, William H., Journal of Sulfur Chemistry, 2011, 32(3), 199-212

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: 1,2-Dimethoxyethane ;  24 h, rt → 70 °C
1.2 Reagents: Cesium fluoride ;  20 °C; 24 h, 120 °C
Reference
Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights
Gevorgyan, Ashot; Obst, Marc F.; Guttormsen, Yngve; Maseras, Feliu; Hopmann, Kathrin H.; et al, Chemical Science, 2019, 10(43), 10072-10078

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: 1,4-Dioxane ;  16 h, rt → 65 °C
1.2 Reagents: Cesium fluoride ;  20 °C; 16 h, 120 °C
Reference
Mechanistic Insights into Copper-Catalyzed Carboxylations
Obst, Marc F.; Gevorgyan, Ashot; Bayer, Annette ; Hopmann, Kathrin H., Organometallics, 2020, 39(9), 1545-1552

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Proof of the unsymmetrical structure of the azoxy group
Chu, Tse-Tsing; Marvel, C. S., Journal of the American Chemical Society, 1933, 55, 2841-50

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Toluene ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 rt; overnight, rt
Reference
Synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives
Kulig, K.; Ignasik, M.; Malawska, B., Polish Journal of Chemistry, 2009, 83(9), 1629-1636

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
Reference
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; Jayasree, S.; Chaudhari, R. V., Organic Letters, 1999, 1(3), 459-461

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethanol
Reference
New Method for Alkylating Benzyl Cyanide
Bodroux, F.; Taboury, F., Bulletin de la Societe Chimique de France, 1910, 7, 666-70

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 9-BBN dimer Solvents: 2-Methyltetrahydrofuran ;  24 h, rt → 70 °C
1.2 Catalysts: Sodium tert-butoxide ,  Cuprous iodide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ;  30 min, 20 °C
1.3 Reagents: Cesium fluoride ;  24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions
Gevorgyan, Ashot ; Hopmann, Kathrin H. ; Bayer, Annette, ChemSusChem, 2020, 13(8), 2080-2088

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, reflux
Reference
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; Zhu, Jun; Chen, Jia-run, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water
Reference
Racemic, d-, and l-N-(phenylethylacetyl)sulfanilamide
Samdahl, B.; Berg, B., Bulletin de la Societe Chimique de France, 1949, 461, 461-3

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  30 min, 10 - 20 °C; 2 - 3 h, 20 °C
1.2 Solvents: Dimethylformamide ;  30 min, < 15 °C; 5 - 8 h, < 5 °C
1.3 Reagents: tert-Butyl methyl ether ,  Water
1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ;  1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C
1.5 Reagents: tert-Butyl methyl ether ,  Water
Reference
Synthesis, in silico docking and ADMET studies of arylacetic acid derivatives as prostaglandin endoperoxide H synthase-2 inhibitors
Kandhaswamy, Abirami ; Rangan, Saravanan; Ahmed, Irshad; Meena, K. S., Asian Journal of Pharmaceutical and Clinical Research, 2017, 10(4), 68-72

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Magnesium bromide Solvents: Dimethylformamide ;  3.5 h
Reference
Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes
Corbin, Nathan; Yang, Deng-Tao; Lazouski, Nikifar; Steinberg, Katherine; Manthiram, Karthish, Chemical Science, 2021, 12(37), 12365-12376

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: tert-Butanol
Reference
Preparation of 2-arylpropanoic acids from aryl-β-diketones
Yamauchi, Takayoshi; Mizutaki, Shoichi; Hattori, Kaneaki; Tamaki, Kentaro, Chemistry Express, 1992, 7(1), 37-9

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
Reference
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Reference
Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids
Katritzky, Alan R.; Toader, Dorin; Xie, Linghong, Synthesis, 1996, (12), 1425-1427

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Cesium fluoride Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Dimethylformamide ;  24 h, 1 atm, 80 °C; 80 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  25 °C
Reference
Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2
Yan, Si-Shun; Zhu, Lei; Ye, Jian-Heng; Zhang, Zhen; Huang, He; et al, Chemical Science, 2018, 9(21), 4873-4878

2-Phenylbutyric acid Raw materials

2-Phenylbutyric acid Preparation Products

2-Phenylbutyric acid Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90-27-7)
SUN YAO
18064098002
1248580055@qq.com
Artis.bioche
Audited Supplier Audited Supplier
(CAS:90-27-7)
QIAN JING LI ( WEI XIN TONG HAO )
18108108965
3003803754@qq.com
SHAN DONG FENG YUAN HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90-27-7)
LI JING LI
13310669559
13310669559@163.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90-27-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90-27-7)
A LA DING
anhua.mao@aladdin-e.com

2-Phenylbutyric acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-27-7)2-Phenylbutyric acid
A843486
99%
500g
153.0